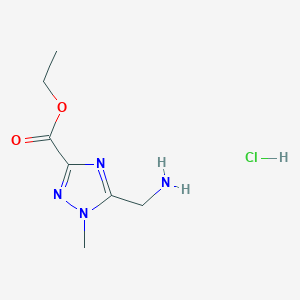

ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride

Description

Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate hydrochloride is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at the 1-position, an ethyl ester at the 3-position, and an aminomethyl group at the 5-position, with a hydrochloride counterion. Its molecular formula is C₈H₁₄ClN₅O₂ (calculated average mass: 247.69 g/mol). Triazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility .

Properties

IUPAC Name |

ethyl 5-(aminomethyl)-1-methyl-1,2,4-triazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4-8)11(2)10-6;/h3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNPTQSIZUIYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the triazole ring.

Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acid derivatives.

Mechanistic Insights :

-

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates .

-

Ammonolysis replaces the ethoxy group with an amide, retaining the aminomethyl substituent .

Reactivity of the Aminomethyl Group

The -CH₂NH₂ group participates in nucleophilic and condensation reactions, enabling diverse derivatization.

Key Reactions

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (yield: 82%) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imine-linked products (yield: 70–75%) .

-

Mannich Reaction : Forms tertiary amines with formaldehyde and secondary amines under mild acidic conditions .

Structural Impact :

-

Acylation enhances metabolic stability, while Schiff bases enable coordination chemistry (e.g., metal complexes) .

Triazole Ring Modifications

The 1,2,4-triazole core exhibits limited electrophilic substitution due to electron-withdrawing substituents but engages in coordination and cycloaddition reactions.

Notable Findings :

-

Coordination with transition metals (e.g., Cu²⁺) stabilizes the triazole ring and enhances catalytic activity .

-

Cycloaddition with azides generates nitrogen-rich heterocycles for explosive formulations .

Salt Metathesis and Counterion Exchange

The hydrochloride counterion can be replaced via anion-exchange reactions.

Applications :

-

Nitrate salts exhibit improved thermal stability (decomposition >250°C) .

-

Hexafluorophosphate derivatives are used in non-aqueous electrolytes.

Biological Derivitization

The aminomethyl group enables conjugation with bioactive molecules:

-

Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield antibacterial agents.

-

Peptide Coupling : Utilizes EDC/HOBt to link EMTCH to carboxyl-terminal peptides, enhancing cellular uptake.

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles, including ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate hydrochloride, exhibit notable antimicrobial and antifungal properties. A study focused on various triazole derivatives showed that certain compounds displayed significant activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase is an enzyme implicated in several physiological processes and diseases, including cancer. Compounds similar to ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate have been evaluated for their inhibitory effects on this enzyme. In a study involving molecular docking and biological evaluation, triazole derivatives demonstrated promising inhibitory activity against thymidine phosphorylase, which could lead to the development of novel anticancer agents .

Plant Growth Regulation

Triazole compounds have been explored for their ability to act as plant growth regulators. Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate hydrochloride may enhance crop yield and resistance to environmental stressors. Research into triazole derivatives has shown that they can modulate plant hormone levels and improve stress tolerance in crops .

Case Studies

Mechanism of Action

The mechanism of action of ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target. The triazole ring can also participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares key attributes of the target compound with analogous triazole derivatives:

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound, ) generally exhibit high water solubility due to ionic character. The aminomethyl group in the target compound may further enhance solubility compared to analogs with non-polar substituents (e.g., phenyl in ).

- Stability : Ethyl esters (target compound, ) are less prone to hydrolysis than methyl esters under acidic conditions .

- Molecular Weight : The target compound’s higher molecular weight (247.69 g/mol) compared to simpler analogs (e.g., 138.57 g/mol for ) suggests increased complexity for targeted biological interactions.

Key Differentiators

Substituent Flexibility: The target compound’s ethyl ester and aminomethyl groups provide a balance of hydrophilicity and reactivity, distinguishing it from methyl ester () or chloromethyl () analogs.

Salt Form: The hydrochloride counterion improves bioavailability compared to non-ionic forms (e.g., hydrate in ).

Structural Complexity: The combination of 1-methyl, 3-ester, and 5-aminomethyl groups offers a unique pharmacophore for drug development.

Biological Activity

Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate hydrochloride (CAS Number: 232281-26-4) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

The molecular formula of ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate hydrochloride is with a molecular weight of approximately 184.196 g/mol. The compound's structure features a triazole ring that is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₄O₂ |

| Molecular Weight | 184.196 g/mol |

| CAS Number | 232281-26-4 |

| LogP | 0.1508 |

| PSA (Polar Surface Area) | 83.03 Ų |

Antimicrobial Activity

Research has shown that compounds within the triazole class exhibit significant antimicrobial properties. Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole derivatives have been studied for their effectiveness against various pathogens:

- Antifungal Activity : Compounds similar to ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole have demonstrated potent antifungal effects against Candida albicans and other fungal strains. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like fluconazole .

- Antibacterial Activity : Studies indicate that triazole derivatives can inhibit bacterial growth effectively. A series of related compounds have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 µg/mL .

Antiviral Activity

The potential antiviral properties of triazoles have also been explored. Ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole derivatives may possess mechanisms that inhibit viral replication or entry into host cells. Research indicates that triazole compounds can interact with viral proteins and disrupt their function .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole is influenced by its structural characteristics. Modifications on the triazole ring or side chains can enhance or diminish its pharmacological effects:

- Substituents : The presence of amino groups and variations in alkyl chain lengths can significantly affect the compound's potency and selectivity against target organisms .

- Hybrid Compounds : The synthesis of hybrid compounds combining triazole with other pharmacophores has shown promise in increasing efficacy against resistant strains of bacteria and fungi .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

- Antifungal Study : A study evaluated the antifungal activity of various substituted triazoles against clinical isolates of Candida species. The results indicated that specific modifications led to enhanced antifungal potency compared to standard treatments .

- Antibacterial Evaluation : In another study, a series of triazole-based compounds were tested against multi-drug resistant bacterial strains. The findings revealed that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics .

- Antiviral Research : A recent investigation into the antiviral properties of triazoles suggested that specific structural features contribute to their ability to inhibit viral fusion processes, presenting a potential therapeutic avenue for treating viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.